5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide
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Overview
Description
5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide is a synthetic organic compound with the molecular formula C9H13N3O2. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure for many biologically active molecules.
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
5-acetyl-N,N,2-trimethyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-acetyl-N,N,2-trimethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-5(13)7-8(9(14)12(3)4)11-6(2)10-7/h1-4H3,(H,10,11) |
InChI Key |
OAETVTKPOLQXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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